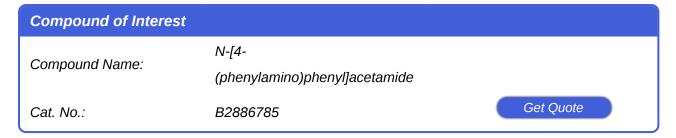


N-[4-(phenylamino)phenyl]acetamide: A Comprehensive Technical Review of Research and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(phenylamino)phenyl]acetamide, a diarylamine derivative, serves as a core structure in a variety of compounds investigated for a range of biological activities. Its chemical scaffold, characterized by two linked phenyl rings with an acetamide group, provides a versatile platform for medicinal chemistry exploration. This technical guide synthesizes the current body of research on **N-[4-(phenylamino)phenyl]acetamide** and its analogs, presenting key findings on their synthesis, biological effects, and mechanisms of action. The information is intended to provide a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

N-[4-(phenylamino)phenyl]acetamide, also known as 4'-acetamido-diphenylamine, possesses the molecular formula C₁₄H₁₄N₂O and a molecular weight of 226.27 g/mol [1][2].

Table 1: Physicochemical Properties of N-[4-(phenylamino)phenyl]acetamide



| Property | Value | Reference |
|-------------------|------------------------------|-----------|
| Molecular Formula | C14H14N2O | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| IUPAC Name | N-(4-anilinophenyl)acetamide | [1] |
| CAS Number | 38674-90-7 | [1] |
| Solubility | >33.9 μg/mL (at pH 7.4) | [1] |

Synthesis and Characterization

The synthesis of **N-[4-(phenylamino)phenyl]acetamide** and its derivatives has been approached through various chemical strategies. A common method involves the acetylation of 4-aminodiphenylamine. Derivatives are often synthesized by modifying the core structure to explore structure-activity relationships.

General Synthesis of Derivatives

A prevalent synthetic route for **N-[4-(phenylamino)phenyl]acetamide** derivatives containing a 4-arylthiazole moiety starts from p-phenylenediamine. The synthesis involves the protection of one aniline group, followed by amide formation and deprotection to yield a 4-amino-N-phenylacetamide intermediate. This intermediate is then converted into an isothiocyanate, which is subsequently reacted to form a thiourea. Finally, condensation with different α -halocarbonyl compounds produces the target thiazole-containing derivatives.

Biological Activities and Quantitative Data

Research into **N-[4-(phenylamino)phenyl]acetamide** and its derivatives has revealed a spectrum of biological activities, including antibacterial, nematicidal, and anticancer properties.

Antibacterial and Nematicidal Activity

Several studies have demonstrated the potential of **N-[4-(phenylamino)phenyl]acetamide** derivatives as antibacterial and nematicidal agents. The mechanism for the antibacterial action of some derivatives is suggested to be the rupture of the bacterial cell membrane.



Table 2: Antibacterial and Nematicidal Activity of **N-[4-(phenylamino)phenyl]acetamide**Derivatives

| Compound | Activity | Organism/Cell Line | Quantitative Data | Reference |
|--|---------------|---|---|-----------|
| N-(4-((4-(4-fluorophenyl)thia zol-2- yl)amino)phenyl) acetamide | Antibacterial | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 156.7 μM | |
| Derivative A23 | Nematicidal | Meloidogyne incognita | 100% mortality at 500 μg/mL; 53.2% mortality at 100 μg/mL (after 24h) | |

Anticancer and Cytotoxic Activity

A significant area of investigation has been the anticancer potential of phenylacetamide derivatives. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. The proposed mechanism involves the upregulation of pro-apoptotic proteins and the activation of caspases.

Table 3: Cytotoxicity of Phenylacetamide Derivatives against Cancer Cell Lines



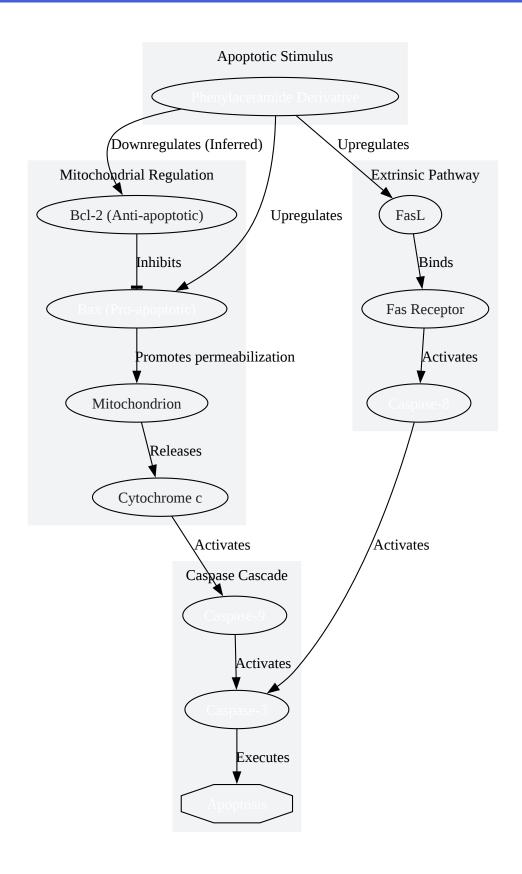
| Compound Derivative | Cell Line | IC50 (μM) | Reference |
|---|--------------------------|------------|-----------|
| 2-(4-Fluorophenyl)-N- (phenyl)acetamide (2b) | PC3 (prostate carcinoma) | 52 | |
| 2-(4-Fluorophenyl)-N- (p- nitrophenyl)acetamide (2c) | PC3 (prostate carcinoma) | 80 | |
| 2-(4-Fluorophenyl)-N- (p- nitrophenyl)acetamide (2c) | MCF-7 | 100 | |
| Phenylacetamide derivative 3d | MDA-MB-468 and PC- | 0.6 ± 0.08 | |
| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08 | |
| Phenylacetamide derivative 3d | MCF-7 | 0.7 ± 0.4 | |

Signaling Pathways and Mechanisms of Action

The anticancer activity of certain phenylacetamide derivatives is attributed to the induction of apoptosis. This process is mediated by a complex signaling cascade involving the Bcl-2 family of proteins and caspases.

Apoptotic Signaling Pathway





Click to download full resolution via product page

Caption: Apoptotic pathway induced by phenylacetamide derivatives.



Experimental Protocols Synthesis of N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide

The synthesis is a multi-step process:

- Protection of p-phenylenediamine: One amino group of p-phenylenediamine is protected.
- Amide formation and deprotection: The protected compound undergoes amide formation followed by deprotection to yield 4-amino-N-phenylacetamide.
- Isothiocyanate formation: The intermediate is converted to an isothiocyanate.
- Thiourea synthesis: The isothiocyanate is reacted to form a thiourea derivative.
- Condensation: The thiourea is condensed with an α -halocarbonyl compound (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) to yield the final product.
- Purification: The crude product is purified by column chromatography on basic alumina.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay to assess cell viability.

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of the N-[4-(phenylamino)phenyl]acetamide derivative or a control vehicle and incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is
 incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable
 cells reduce the yellow MTT to purple formazan crystals.



- Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
- Data Analysis: The percentage of cell viability is calculated relative to the control-treated cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.

- Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard)
 is prepared from a fresh culture.
- Serial Dilution of Compound: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Toxicity and Pharmacokinetics Toxicity

The parent compound, **N-[4-(phenylamino)phenyl]acetamide**, is classified under the Globally Harmonized System (GHS) with the following hazard statements[1]:

• H302: Harmful if swallowed.



- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

Studies on related p-phenylenediamine derivatives indicate potential for reproductive and developmental toxicity, as well as aquatic toxicity[3].

Pharmacokinetics

Specific pharmacokinetic data for **N-[4-(phenylamino)phenyl]acetamide** is not readily available in the reviewed literature. However, a study on a structurally related, more complex selective androgen receptor modulator, S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide, in rats showed rapid absorption and slow clearance[4]. The half-life of this related compound ranged from 2.6 to 5.3 hours, and it exhibited dose-dependent oral bioavailability[4]. It is important to note that these findings may not be directly applicable to the core compound due to structural differences.

Conclusion and Future Directions

N-[4-(phenylamino)phenyl]acetamide and its derivatives represent a promising class of compounds with a diverse range of biological activities. The research highlighted in this guide demonstrates their potential as antibacterial, nematicidal, and particularly as anticancer agents through the induction of apoptosis. The provided quantitative data, while focused on derivatives, offers a valuable starting point for structure-activity relationship studies.

Future research should aim to:

- Elucidate the specific molecular targets and signaling pathways for the antibacterial and nematicidal activities.
- Conduct comprehensive in vivo studies to validate the in vitro findings and assess the therapeutic potential of promising derivatives.
- Perform detailed pharmacokinetic and toxicological profiling of the most potent compounds to evaluate their drug-like properties and safety profiles.



 Synthesize and screen a broader range of derivatives of the core N-[4-(phenylamino)phenyl]acetamide structure to optimize potency and selectivity for specific biological targets.

By addressing these areas, the full therapeutic potential of this versatile chemical scaffold can be more thoroughly explored and potentially translated into novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-[4-(phenylamino)phenyl]acetamide | C14H14N2O | CID 789635 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite N-[4-(phenylamino)phenyl]acetamide (C14H14N2O) [pubchemlite.lcsb.uni.lu]
- 3. store.usp.org [store.usp.org]
- 4. Nematicidal Activity of Phytochemicals against the Root-Lesion Nematode Pratylenchus penetrans PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-[4-(phenylamino)phenyl]acetamide: A Comprehensive Technical Review of Research and Applications]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b2886785#literature-review-of-n-4-phenylamino-phenyl-acetamide-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com